molecular formula C18H19ClN2 B14655476 (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine CAS No. 52807-37-1

(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine

Katalognummer: B14655476
CAS-Nummer: 52807-37-1
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: NEPCMAGASQFVBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is a chemical compound that belongs to the class of imines It features a piperidine ring, a phenyl group, and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the condensation of a piperidine derivative with an appropriate aldehyde or ketone. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-1-phenylmethanimine
  • N-(4-Chlorophenyl)-1-(piperidin-1-yl)methanimine

Uniqueness

(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

52807-37-1

Molekularformel

C18H19ClN2

Molekulargewicht

298.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)-1-phenyl-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C18H19ClN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2

InChI-Schlüssel

NEPCMAGASQFVBB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.